molecular formula C8H14ClNO2 B6277634 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride CAS No. 2763750-61-2

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No. B6277634
CAS RN: 2763750-61-2
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, also known as AEBP, is a cyclic amino acid that has been of great interest to researchers due to its potential therapeutic applications. This compound is a chiral molecule that has two enantiomers, which have different biological activities. AEBP has been studied extensively for its effects on the central nervous system, particularly as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride works by binding to specific receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate the activity of neurotransmitters such as dopamine, which can have a range of effects on the central nervous system. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, particularly in the central nervous system. It can increase the levels of dopamine in the brain, which can improve motor function and mood. This compound has also been shown to have neuroprotective effects, which may be due to its antioxidant properties. In addition, this compound has been shown to modulate the activity of the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, cognition, and mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride in lab experiments is that it is a relatively stable compound that can be synthesized using a variety of methods. This compound has also been shown to have a range of potential therapeutic applications, particularly in the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its chiral nature. This can make it challenging to isolate and study specific enantiomers of the compound.

Future Directions

There are a number of potential future directions for research on 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Another area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing this compound is through the reaction of bicyclo[1.1.1]pentan-1-carboxylic acid with ethylenediamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its effects on the central nervous system, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have neuroprotective effects and can increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement and mood.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 2-aminoethanol, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "2-aminoethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane-1-carboxylic acid is dissolved in a suitable solvent, such as dichloromethane or ethanol.", "Step 2: 2-aminoethanol is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the product.", "Step 4: The product is isolated by filtration or precipitation and dried under vacuum." ] }

CAS RN

2763750-61-2

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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